molecular formula C19H19N3O5S B3510133 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide

Cat. No.: B3510133
M. Wt: 401.4 g/mol
InChI Key: CPLXSWMQJDCNKV-UHFFFAOYSA-N
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Description

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a morpholine ring, a nitrophenyl group, and a phenylacetamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This intermediate is then further reacted with morpholine and phenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide is unique due to its combination of a nitrophenyl group and a sulfanyl linkage, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18(20-15-4-2-1-3-5-15)13-28-17-7-6-14(12-16(17)22(25)26)19(24)21-8-10-27-11-9-21/h1-7,12H,8-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXSWMQJDCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)SCC(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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